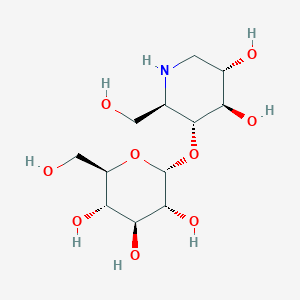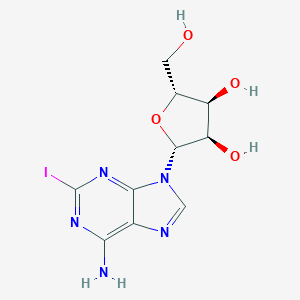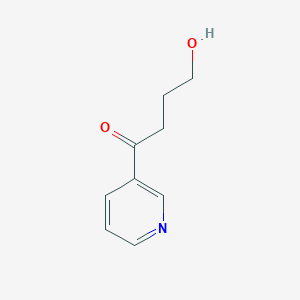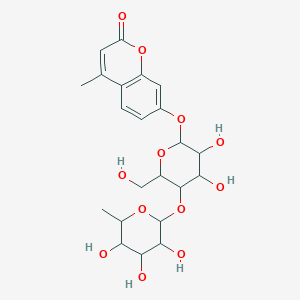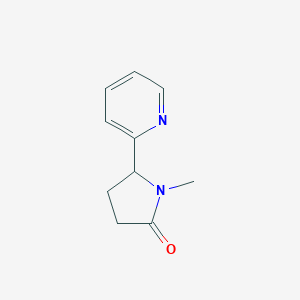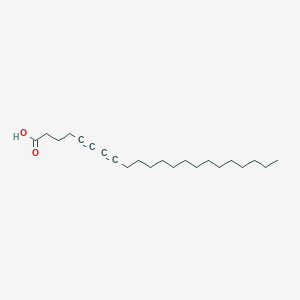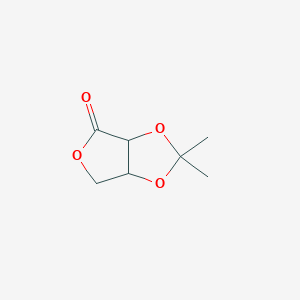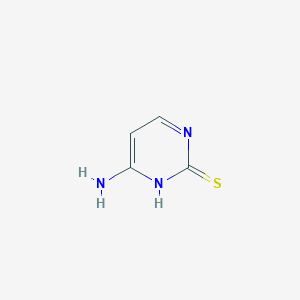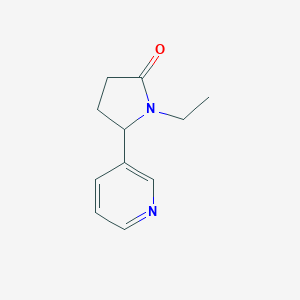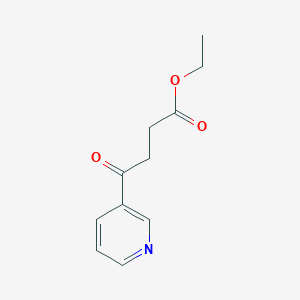![molecular formula C₉H₁₇NO₇ B014065 (2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid CAS No. 1114-41-6](/img/structure/B14065.png)
(2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of compounds with complex structures typically involves multi-step reactions, starting from simpler precursors. For instance, Kitagawa et al. (2004) reported the improved preparation of racemic 2-amino-3-(heteroaryl)propanoic acids, achieved by reducing 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid, which could provide insights into synthesizing similar complex amino acids (Kitagawa, D. Khandmaa, A. Fukumoto, & M. Asada, 2004).
Molecular Structure Analysis
The molecular structure of complex organic compounds is often elucidated using spectroscopic and diffractometric techniques. Vogt et al. (2013) utilized capillary powder X-ray diffraction (PXRD) and detailed solid-state nuclear magnetic resonance (SSNMR) to characterize the subtle structural differences between polymorphic forms of a pharmaceutical compound, showcasing methods that could be applicable to understanding the detailed structure of the compound of interest (Vogt, G. Williams, M.N.R. Johnson, & R. Copley, 2013).
Chemical Reactions and Properties
The reactivity of a compound is closely tied to its functional groups and molecular structure. The synthesis and reactions described by Smirnova and Gavrilov (1996) involving esters of 3-cyano-2-oxo-5, 6-tri(tetra)methylene-1, 2-dihydroisonicotinic and 2-amino-3-ethoxycarbonyl-5, 6-tri(tetra)methyleneisonicotinic acids provide a framework for understanding the types of chemical reactions that similar compounds may undergo (Smirnova & M.Y. Gavrilov, 1996).
Physical Properties Analysis
The physical properties of organic compounds, including melting point, solubility, and crystalline form, can be studied through a variety of techniques. The research by Dobbin et al. (1993) on the hydrogen bonding in certain propanoic acid derivatives exemplifies how these properties are determined and their significance to the compound's behavior in different environments (Dobbin, R. Hider, S. Rizvi, K.L. Maki, & D. Helm, 1993).
Chemical Properties Analysis
Understanding the chemical properties involves exploring the reactivity, stability, and interaction of the compound with various chemical reagents. The work of Kowalski et al. (2009) on the synthesis, structure, and FTIR spectroelectrochemistry of certain complexes illustrates the detailed chemical property analysis that could be applied to our compound of interest (Kowalski, R. Winter, A. Makal, A. Pazio, & K. Woźniak, 2009).
Applications De Recherche Scientifique
Solubility Studies in Ethanol–Water Solutions
Research by Zhang, Gong, Wang, and Qu (2012) investigated the solubility of compounds including (2R,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol (d-galactose) in ethanol–water solutions. They found that the solubility of such compounds varied with ethanol mass fraction and equilibrium temperature, providing insights for pharmaceutical and chemical industries regarding solvent interactions and compound stability (Zhang, Gong, Wang, & Qu, 2012).
Spectroscopic and Diffractometric Characterization
Vogt, Williams, Johnson, and Copley (2013) conducted a study on a compound closely related to (2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid. They used spectroscopic and diffractometric techniques to characterize polymorphic forms of the compound, highlighting the importance of detailed structural analysis in pharmaceutical research (Vogt, Williams, Johnson, & Copley, 2013).
Chemo-Enzymatic Synthesis and Structural Characterization
In 2018, Baba, Yamada, Satoh, Watanabe, and Yoshioka explored the chemo-enzymatic synthesis of compounds related to (2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid. Their research provided valuable information on the stereochemistry and intrinsic degradation kinetics of these compounds, which is crucial for understanding their behavior in biological systems (Baba, Yamada, Satoh, Watanabe, & Yoshioka, 2018).
Synthesis of Novel Derivatives and Anti-Inflammatory Properties
Reddy, Reddy, and Raju (2010) developed a novel synthesis method for derivatives of a closely related compound and evaluated their anti-inflammatory properties. This research contributes to the development of new therapeutic agents targeting inflammation (Reddy, Reddy, & Raju, 2010).
Propriétés
Numéro CAS |
1114-41-6 |
|---|---|
Nom du produit |
(2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid |
Formule moléculaire |
C₉H₁₇NO₇ |
Poids moléculaire |
251.23 g/mol |
Nom IUPAC |
2-[(2S,3R,4R,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid |
InChI |
InChI=1S/C9H17NO7/c1-3(8(13)14)16-7-5(10)9(15)17-4(2-11)6(7)12/h3-7,9,11-12,15H,2,10H2,1H3,(H,13,14)/t3?,4-,5-,6-,7-,9+/m1/s1 |
Clé InChI |
MSFSPUZXLOGKHJ-KDBDHQKJSA-N |
SMILES isomérique |
C[C@H](C(=O)O)O[C@H]1[C@H]([C@@H](O[C@@H]([C@H]1O)CO)O)N |
SMILES |
CC(C(=O)O)OC1C(C(OC(C1O)CO)O)N |
SMILES canonique |
CC(C(=O)O)OC1C(C(OC(C1O)CO)O)N |
melting_point |
153°C |
Description physique |
Solid |
Synonymes |
Acid, Muramic Acids, Muramic Muramic Acid Muramic Acids |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






